![molecular formula C18H19BrN2O3 B5518062 N'-(2-bromo-5-methoxybenzylidene)-2-(4-ethylphenoxy)acetohydrazide](/img/structure/B5518062.png)
N'-(2-bromo-5-methoxybenzylidene)-2-(4-ethylphenoxy)acetohydrazide
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Overview
Description
Synthesis Analysis
Hydrazones, including compounds structurally related to N'-(2-bromo-5-methoxybenzylidene)-2-(4-ethylphenoxy)acetohydrazide, are typically synthesized through the condensation of hydrazides with aldehydes or ketones. This reaction is facilitated by acidic or basic conditions that promote the formation of the hydrazone linkage. The synthesis process can be tuned to yield different derivatives by varying the substituents on the starting materials, which allows for the targeted exploration of chemical and physical properties of these compounds (G. Sheng et al., 2015).
Molecular Structure Analysis
The molecular structure of hydrazone derivatives is often characterized by single-crystal X-ray diffraction, which provides detailed information about their crystalline form, molecular geometry, and intermolecular interactions. These compounds typically crystallize in various space groups, displaying a range of unit cell dimensions and molecular configurations that are stabilized by hydrogen bonds and π···π interactions, contributing to their stability and potential functional properties (G. Sheng et al., 2015).
properties
IUPAC Name |
N-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-2-(4-ethylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3/c1-3-13-4-6-15(7-5-13)24-12-18(22)21-20-11-14-10-16(23-2)8-9-17(14)19/h4-11H,3,12H2,1-2H3,(H,21,22)/b20-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBRJWAVJKBEGE-RGVLZGJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C=CC(=C2)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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